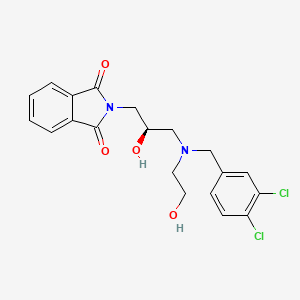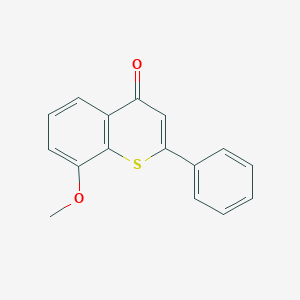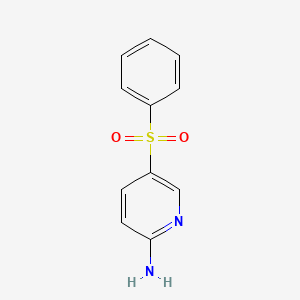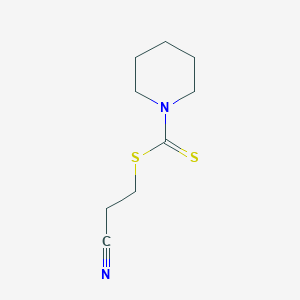![molecular formula C13H11NO4 B14008228 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid CAS No. 92059-44-4](/img/structure/B14008228.png)
2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid is an organic compound characterized by the presence of a furan ring attached to a benzoic acid moiety through a carbamoyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid typically involves the reaction of furan-2-ylmethylamine with benzoic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the carbamoyl linkage. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzoic acid derivatives.
科学的研究の応用
2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties
作用機序
The mechanism of action of 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-[(Furan-2-ylmethyl)carbamoyl]methylbenzoic acid
- 2-[(Furan-2-ylmethyl)carbamoyl]sulfanylbenzoic acid
- 2-[(Furan-2-ylmethyl)carbamoyl]aminoacetic acid
Uniqueness
2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid is unique due to its specific structural arrangement, which combines the reactivity of the furan ring with the functional versatility of the benzoic acid moiety. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .
特性
CAS番号 |
92059-44-4 |
|---|---|
分子式 |
C13H11NO4 |
分子量 |
245.23 g/mol |
IUPAC名 |
2-(furan-2-ylmethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H11NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |
InChIキー |
IFCUOJRHUHPNRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)




![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)

![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)

